molecular formula C10H10OS B1647010 4-Phenyl-4-sulfanylidenebutan-2-one CAS No. 15473-64-0

4-Phenyl-4-sulfanylidenebutan-2-one

Cat. No.: B1647010
CAS No.: 15473-64-0
M. Wt: 178.25 g/mol
InChI Key: PRIZFTPMFAPSFD-UHFFFAOYSA-N
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Description

4-Phenyl-4-sulfanylidenebutan-2-one is a ketone derivative featuring a phenyl group and a sulfanylidene (thione, =S) substituent at the 4-position of the butanone backbone. The compound’s structure combines aromatic and sulfur-containing functional groups, which may influence its chemical reactivity, stability, and intermolecular interactions. For example, 4-Phenyl-2-butanone (CAS 2550-26-7) shares the phenyl and ketone groups but lacks the sulfanylidene moiety, serving as a simpler reference compound .

Properties

CAS No.

15473-64-0

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

4-phenyl-4-sulfanylidenebutan-2-one

InChI

InChI=1S/C10H10OS/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

PRIZFTPMFAPSFD-UHFFFAOYSA-N

SMILES

CC(=O)CC(=S)C1=CC=CC=C1

Canonical SMILES

CC(=O)CC(=S)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

4-Phenyl-4-sulfanylidenebutan-2-one can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:

    Reactants: 2-bromoacetophenone and potassium thioacetate.

    Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions.

    Product Isolation: The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Phenyl-4-sulfanylidenebutan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it to thioethers or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-4-sulfanylidenebutan-2-one involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Phenyl-4-sulfanylidenebutan-2-one with structurally related compounds, highlighting key differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound* C₁₀H₁₀OS 178.25 Phenyl (C₆H₅), sulfanylidene (=S) Sulfur participation in resonance, potential thione-thiol tautomerism
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 Phenyl (C₆H₅) Simple aromatic ketone; used in laboratory synthesis
4-Phenyl-4-(phenylsulfonyl)butan-2-one C₁₆H₁₆O₃S 288.37 Phenyl, phenylsulfonyl (SO₂C₆H₅) Sulfonyl group enhances polarity and stability; CAS 62692-46-0
4-Mercapto-2-butanone C₄H₈OS 104.17 Sulfanyl (-SH) Simpler aliphatic thiol-ketone; potential for disulfide formation

Reactivity and Stability

  • Sulfanylidene vs. Sulfonyl Groups : The sulfanylidene group (=S) in this compound is less electron-withdrawing than the sulfonyl group (SO₂) in 4-Phenyl-4-(phenylsulfonyl)butan-2-one. This difference may lead to distinct reactivity patterns, such as susceptibility to nucleophilic attack or redox reactions .
  • Thione-Thiol Tautomerism: Unlike 4-Mercapto-2-butanone (which has a free -SH group), the sulfanylidene group may exhibit tautomerism between thione (=S) and thiol (-SH) forms, depending on pH and solvent conditions .
  • Aromatic Influence: The phenyl group in 4-Phenyl-2-butanone enhances lipophilicity and π-π stacking interactions, which are also expected in this compound .

Spectroscopic Characterization

Techniques such as NMR, FTIR, and mass spectrometry (MS) are critical for distinguishing these compounds:

  • NMR : The sulfanylidene group may cause deshielding of adjacent protons in ¹H-NMR, while ¹³C-NMR would show distinct carbonyl (C=O) and thiocarbonyl (C=S) signals .
  • MS : Fragmentation patterns in EI-MS or ESI-HRMS could differentiate sulfanylidene derivatives from sulfonyl analogs. For example, 4-Phenyl-4-(phenylsulfonyl)butan-2-one may lose SO₂ fragments, while sulfanylidene compounds might exhibit sulfur-related ions .

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